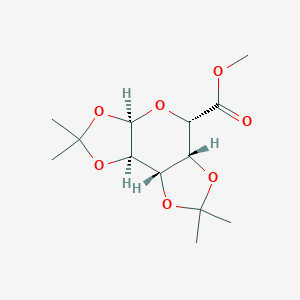

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester is a chemical compound with the molecular formula C13H20O7 and a molecular weight of 288.3 g/mol . It is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester can be synthesized from methanol and 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its role in modifying polysaccharides and its potential effects on cell wall structure.

Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mécanisme D'action

The mechanism of action of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cell membranes and proteins, influencing cellular processes and biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

- 1,2-O-Isopropylidene-alpha-D-xylofuranose

Uniqueness

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester is unique due to its specific esterification pattern and its derivation from galacturonic acid. This uniqueness allows it to participate in distinct chemical reactions and makes it valuable in various research and industrial applications.

Activité Biologique

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester (CAS No. 18524-41-9) is a derivative of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound has garnered attention due to its potential biological activities and applications in various fields including biochemistry, pharmacology, and material science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H20O7

- Molecular Weight : 288.3 g/mol

- Structure : The compound features isopropylidene protecting groups on the hydroxyls at positions 1, 2, 3, and 4 of the galacturonic acid backbone, which influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural modifications that affect polysaccharide interactions and cellular uptake mechanisms.

- Cell Wall Modification : As a galacturonic acid derivative, it plays a role in modifying pectin structures within plant cell walls. These modifications can influence plant growth and resistance to pathogens by altering cell wall rigidity and permeability .

- Potential Antimicrobial Activity : Research indicates that derivatives of galacturonic acid may exhibit antimicrobial properties. For instance, studies have shown that certain pectic polysaccharides can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell wall integrity .

- Cellular Uptake : The compound has been shown to enhance the uptake of nutrients in certain yeast strains by modifying transport pathways in response to environmental pH changes. This suggests a potential role in metabolic processes .

Case Studies

Several studies have investigated the biological effects of galacturonic acid derivatives similar to this compound:

- Study on Saccharomyces cerevisiae : A study demonstrated that introducing a fungal D-galacturonate pathway enabled Saccharomyces cerevisiae to utilize D-galacturonic acid effectively. This was facilitated by the compound's ability to modify cellular uptake mechanisms under varying pH conditions .

- Impact on Plant Growth : Another study explored the effects of modified pectins containing galacturonic acid on plant growth. The results indicated that these compounds could enhance root development and improve resistance against certain pathogens due to their structural properties that affect cell wall composition.

Comparative Analysis of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its behavior as a partially protected monosaccharide suggests it may undergo various metabolic transformations similar to other sugar derivatives:

- Absorption : Likely facilitated by transport proteins specific to sugar derivatives.

- Metabolism : Potentially converted into other biologically active forms through hydrolysis or enzymatic reactions.

- Excretion : Expected to be eliminated through renal pathways after metabolic conversion.

Propriétés

IUPAC Name |

methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRLFIZIOSVOGE-KJFVXYAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.